Guanosine diphosphopyridoxal

Description

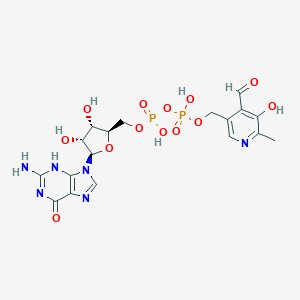

Structure

2D Structure

Properties

CAS No. |

117643-62-6 |

|---|---|

Molecular Formula |

C18H22N6O13P2 |

Molecular Weight |

592.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI Key |

JMKGOAIKKDLOTO-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Synonyms |

guanosine diphosphopyridoxal |

Origin of Product |

United States |

Molecular Architecture and Biosynthetic Considerations

Structural Elucidation of Guanosine (B1672433) Diphosphopyridoxal

The structure of guanosine diphosphopyridoxal is defined by the joining of a guanosine diphosphate (B83284) molecule with a pyridoxal (B1214274) molecule. ontosight.ai This linkage is critical for its function as a potent inhibitor of certain enzymes, including specific GDP-binding proteins. ontosight.ai The compound is recognized as an affinity analogue for nucleotide-binding sites in various proteins. biologists.com

The defining feature of this compound's structure is the phosphodiester bond that connects its two constituent parts. ontosight.ai This bond is formed between the 5'-phosphate group of guanosine diphosphate and the hydroxyl group of pyridoxal. ontosight.ai This specific covalent linkage is essential for the molecule's ability to interact with and inhibit target proteins. ontosight.ai

Chemical Synthesis Methodologies

The synthesis of this compound can be accomplished through established chemical methods. ontosight.ai A primary approach involves the direct combination of its precursors, guanosine diphosphate and pyridoxal. ontosight.ai More broadly, the chemical synthesis of guanosine diphosphate-sugar derivatives often relies on the creation of a crucial pyrophosphate linkage. nih.gov One such method involves the phosphorylation of a sugar-1-phosphate using a guanosine phosphoramidite. nih.gov Another procedure for creating the pyrophosphate bond uses a potent phosphorylating agent generated from a mixture of cyanoethyl phosphate (B84403), dicyclohexylcarbodiimide, and mesitylenesulfonyl chloride to link two phosphate groups. nih.gov

The formation of this compound is achieved through a condensation reaction. ontosight.ai A condensation reaction is a chemical process where two molecules combine to form a single, larger molecule, typically with the concurrent loss of a small molecule, such as water. wikipedia.orgebsco.com In the synthesis of this compound, GDP and pyridoxal are joined together in the presence of a suitable catalyst. ontosight.ai This type of reaction is fundamental in biochemistry, essential for forming peptide bonds between amino acids and for the biosynthesis of fatty acids. wikipedia.org The versatility of condensation reactions allows them to occur under acidic, basic, or catalyzed conditions. wikipedia.org

Enzymatic Synthesis of Related Guanosine Diphosphate Derivatives

While direct enzymatic synthesis of this compound is not the primary focus of available literature, the enzymatic synthesis of related GDP-sugar derivatives is well-documented. These processes are vital for producing the activated sugar donors required for the assembly of carbohydrates by glycosyltransferases. nih.gov The development of efficient protocols for synthesizing these molecules is an active area of research. nih.gov

Microbial systems employ sophisticated enzymatic pathways to produce a wide array of GDP-activated sugars. researchgate.net These pathways often begin with common sugar precursors that are activated and subsequently modified.

One-Pot, Three-Enzyme System: A highly efficient method for synthesizing GDP-mannose, GDP-glucose, and their derivatives has been developed using a one-pot, three-enzyme system. nih.govfigshare.com This system starts from a monosaccharide and utilizes:

A kinase (e.g., N-acetylhexosamine 1-kinase from Bifidobacterium infantis) to catalyze the formation of a monosaccharide 1-phosphate. nih.gov

A pyrophosphorylase (e.g., GDP-mannose pyrophosphorylase from Pyrococcus furiosus) which catalyzes the reversible formation of the GDP-sugar from the monosaccharide 1-phosphate and guanosine 5′-triphosphate (GTP). nih.gov

An inorganic pyrophosphatase (e.g., from Escherichia coli) to drive the reaction forward by hydrolyzing the pyrophosphate byproduct. nih.gov

Bifunctional Enzyme System: The biosynthesis of GDP-L-fucose in organisms like Bacteroides fragilis is accomplished by a bifunctional enzyme known as L-fucokinase/GDP-fucose pyrophosphorylase (FKP). pnas.orgnih.gov This enzyme first converts L-fucose into fucose-1-phosphate and then catalyzes the reaction with GTP to produce GDP-fucose. pnas.orgnih.gov

Multi-Step Epimerization: Some pathways involve complex enzymatic transformations. GDP-mannose 3,5-epimerase (GM35E), for instance, converts GDP-D-mannose into GDP-L-galactose through a multi-step process involving oxidation, deprotonation, protonation, and reduction. frontiersin.org

| Enzyme System | Organism Source | Substrate(s) | Product(s) |

| Three-Enzyme Cascade | B. infantis, P. furiosus, E. coli | Monosaccharides, GTP | GDP-Mannose, GDP-Glucose & derivatives nih.govfigshare.com |

| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Bacteroides fragilis | L-fucose, GTP | GDP-L-fucose pnas.orgnih.gov |

| GDP-mannose 3,5-epimerase (GM35E) | Plants, Bacteria | GDP-D-mannose | GDP-L-galactose frontiersin.org |

Chemoenzymatic strategies provide powerful tools for labeling molecules to study their structure and function. nih.gov These approaches combine the precision of enzymatic reactions with the flexibility of chemical synthesis.

A notable strategy involves attaching a sugar to a DNA oligonucleotide via chemical synthesis, which then serves as a substrate for further enzymatic modification. nih.gov For example, an N-acetylglucosamine (GlcNAc) can be chemically attached to the 5'-terminus of a DNA strand. nih.gov This GlcNAc-DNA conjugate can then be elongated using glycosyltransferase enzymes. nih.gov Specifically, treatment with β-1,4-galactosyl transferase and UDP-Gal produces a lactosamine-modified DNA, which can be further converted to a Lewis X-DNA conjugate by α-1,3-fucosyltransferase using the guanosine nucleotide derivative GDP-Fucose as the donor substrate. nih.gov

Additionally, affinity labels are designed to bind covalently to nucleotide-binding sites in proteins. nih.gov An analogue, 5'-p-fluorosulfonylbenzoyl guanosine, was synthesized to react with amino acid side chains within the guanosine nucleotide binding sites of proteins, allowing for the identification of these sites. nih.gov Similarly, pyridoxal nucleotide derivatives like adenosine (B11128) diphosphopyridoxal have been used as affinity analogues to specifically label lysine (B10760008) residues within the conserved glycine-rich sequences of nucleotide-binding proteins, providing direct insight into the architecture of the catalytic site. biologists.com

Enzymatic and Biochemical Mechanisms of Action

Inhibition of Guanine (B1146940) Nucleotide-Binding Proteins

Guanosine (B1672433) diphosphopyridoxal is recognized for its ability to inhibit G-proteins, which are a broad family of proteins that act as molecular switches in intracellular signaling pathways. ontosight.ainih.gov These proteins cycle between an inactive GDP-bound state and an active GTP-bound state to regulate cellular processes. thermofisher.comuniprot.org GP2-PL can bind to G-proteins, thereby impeding their activity. ontosight.ai

By inhibiting G-proteins, Guanosine diphosphopyridoxal directly affects the signal transduction pathways they regulate. ontosight.ai G-proteins couple signals from cell surface receptors to intracellular effectors, such as adenylate cyclase, which modulates the levels of the second messenger cAMP. nih.govuniprot.org The binding of GP2-PL to a G-protein can prevent the exchange of GDP for GTP, locking the protein in an inactive state and blocking downstream signaling. ontosight.aithermofisher.com This inhibitory action makes GP2-PL a valuable research tool for investigating the regulatory mechanisms of G-protein signaling cascades. ontosight.ai

Competitive Inhibition of Enzyme Activity by this compound

This compound functions as a competitive inhibitor for certain enzymes, particularly those that bind guanine nucleotides. ontosight.ainih.gov Competitive inhibition occurs when the inhibitor molecule structurally resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding.

The structure of this compound, being a complex of GDP and pyridoxal (B1214274), confers its specificity towards proteins that have a binding site for GDP. ontosight.ai This makes it a potent and specific inhibitor for this class of proteins. ontosight.ai A prominent example is its effect on the oncogene product p21 ras. Studies have shown that GP2-PL competitively inhibits the binding of radiolabeled GDP to p21. nih.gov This competitive binding leads to the inactivation of the protein, with research demonstrating that excess GDP can protect the protein from this inactivation, confirming the competitive nature of the inhibition. nih.gov

Delineation of Specific Enzyme Targets and Their Catalytic Impact

Affinity labeling is a technique used to identify and study the active sites of enzymes. biologiachile.cl this compound and its analogs act as affinity labels, which are reactive molecules that bind specifically and covalently to a site on a target protein. nih.govbiologiachile.cl

Research into the nucleotide-binding site of adenylate kinase has utilized a closely related analog, adenosine (B11128) diphosphopyridoxal (AP2-PL), as an affinity labeling reagent. biologiachile.clnih.gov These studies provide a model for how such probes interact with nucleotide-binding sites. Incubation of adenylate kinase with AP2-PL, followed by reduction with sodium borohydride (B1222165), results in the rapid and irreversible inactivation of the enzyme. nih.gov The stoichiometry of this inactivation was found to be 1 mole of the reagent per mole of the enzyme, indicating a highly specific interaction. nih.gov The enzyme's natural substrates, ADP and ATP, were shown to protect it from inactivation by AP2-PL, further confirming that the modification occurs at the nucleotide-binding site. nih.gov

Affinity labeling with nucleoside polyphosphopyridoxals is specifically designed to target lysine (B10760008) residues within nucleotide binding sites. biologiachile.cl The aldehyde group of the pyridoxal moiety reacts with the ε-amino group of a lysine residue to form a Schiff base, which can then be stabilized by reduction. biologiachile.cl

In the case of adenylate kinase, structural analysis of the enzyme after labeling with adenosine diphosphopyridoxal identified that the residue exclusively labeled was Lysine-21 (Lys21). nih.gov This finding suggests that the ε-amino group of Lys21 is located within the ATP-binding site of adenylate kinase, specifically near the subsite for the gamma-phosphate of the nucleotide. nih.gov Similarly, studies using this compound on the G-protein p21 ras identified Lysine-16 (Lys-16) as the labeled residue within its guanine nucleotide binding site, suggesting its proximity to the beta- or gamma-phosphate group of the bound nucleotide. nih.gov

Research Findings on Affinity Labeling

| Enzyme/Protein | Affinity Labeling Reagent | Identified Labeled Residue | Functional Consequence | Reference |

| p21 ras | This compound (GP2-PL) | Lys-16 | Inhibition of [3H]GDP binding activity | nih.gov |

| Adenylate Kinase | Adenosine diphosphopyridoxal (AP2-PL) | Lys-21 | Inactivation of enzyme activity | nih.gov |

ATP Synthase (F1-ATPase): Probing Catalytic and Regulatory Sites

This compound and its analogs serve as valuable probes for the nucleotide-binding sites of complex enzymes like ATP synthase. The F1 portion of ATP synthase (F1-ATPase) contains the catalytic sites for ATP synthesis and hydrolysis. These sites, located on the β-subunits, are characterized by specific amino acid sequences that are critical for their function. nih.gov While direct experimental data on the specific use of this compound with ATP synthase is limited in the reviewed literature, the utility of related pyridoxal nucleotide derivatives is well-documented for probing such enzymes. biologists.com These reagents are designed to target and covalently modify key residues, thereby providing insights into the enzyme's structure and mechanism. biologiachile.cl

A highly conserved glycine-rich sequence, often represented as G-X-X-X-X-G-K-T/S, is a hallmark of many nucleotide-binding proteins, including the β-subunit of F1-ATPase. biologists.comresearchgate.net This sequence forms a flexible loop (P-loop) that plays a crucial role in binding the phosphate (B84403) groups of nucleotides like ATP and GTP. researchgate.net Within this loop, the lysine (K) residue is of particular importance for catalytic activity.

Pyridoxal nucleotide derivatives have proven effective as affinity analogs for labeling this essential lysine residue. biologists.com For instance, studies on the related p21 ras protein, which also contains a glycine-rich sequence, utilized guanosine triphosphopyridoxal to specifically label the corresponding lysine residue (Lys-16). researchmap.jp This research suggests that the lysine residue in the glycine-rich sequence of the E. coli F1-ATPase β-subunit (βLys-155) is similarly located near the γ-phosphate moiety of the bound nucleotide. biologists.com The covalent modification of this lysine residue by such affinity labels typically leads to enzyme inactivation, confirming the residue's critical role in the catalytic mechanism.

Interactions with Other Nucleotide-Binding Enzymes as Affinity Probes

The principle of using nucleotide analogs as affinity probes extends to a wide range of enzymes that bind nucleotides as substrates or regulators. By creating derivatives of guanosine, adenosine, uridine (B1682114), and pyridoxal phosphate, researchers can selectively target and investigate the active sites of various kinases, synthases, and dehydrogenases.

Rabbit muscle pyruvate (B1213749) kinase, a key enzyme in glycolysis, has been studied using guanosine nucleotide analogs to probe its active site. The compound 5'-[p-(fluorosulfonyl)benzoyl] guanosine (5'-FSBG) acts as an affinity label, causing a loss of enzyme activity upon reaction. acs.org The inactivation process shows biphasic kinetics, suggesting a complex interaction with the enzyme's subunits. acs.org Another analog, Guanosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)] thiophosphate, has also been used as a nucleotide affinity label for this enzyme. biologiachile.cl These studies help to identify essential residues, such as cysteine, involved in the catalytic process. acs.org

| Enzyme | Analog Used | Key Findings |

| Rabbit Muscle Pyruvate Kinase | 5'-[p-(fluorosulfonyl)benzoyl] guanosine (5'-FSBG) | Inactivation follows biphasic kinetics. Reactivation with dithiothreitol (B142953) indicates modification of a cysteine residue. acs.org |

| Rabbit Muscle Pyruvate Kinase | Guanosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)] thiophosphate | Acts as a nucleotide affinity label, reacting with the enzyme. biologiachile.cl |

The ATP-binding site of yeast hexokinase has been successfully mapped using adenosine diphosphopyridoxal (AP2-PL), a compound structurally related to this compound. AP2-PL acts as a potent and specific inhibitor, binding competitively with ATP. biologiachile.clasm.org The binding of this analog is enhanced by the presence of glucose, a substrate for the enzyme. asm.org Through affinity labeling and subsequent protein sequencing, Lysine-111 was identified as the specific residue modified by AP2-PL, placing it squarely within the enzyme's active site. asm.org

| Enzyme | Analog Used | Modified Residue | Apparent Ki |

| Yeast Hexokinase PII | Adenosine diphosphopyridoxal (AP2-PL) | Lysine-111 | 23 µM |

To probe the active site of glycogen (B147801) synthase from rabbit muscle, a uridine-based analog, uridine diphosphopyridoxal, was synthesized. biologists.com This reagent caused a time-dependent and almost complete inactivation of the enzyme. The inactivation kinetics suggested the formation of a noncovalent complex before the covalent modification occurred. biologists.com The enzyme was protected from inactivation by its substrate UDP-glucose, but not by the allosteric activator glucose-6-phosphate, indicating the probe specifically targets the active site. biologists.comnih.gov A lysine residue within the sequence Glu-Val-Ala-Asn-Lys -Val-Gly-Gly-Ile-(Tyr) was identified as the site of modification. biologists.com

| Enzyme | Analog Used | Kinetic Parameters | Modified Residue |

| Rabbit Muscle Glycogen Synthase a | Uridine diphosphopyridoxal | Kinact = 25 µM, kmax = 0.22 min-1 | Lysine |

To improve the specificity of pyridoxal phosphate for lactate (B86563) dehydrogenase, adenosine polyphosphopyridoxal derivatives (containing di-, tri-, and tetraphosphate (B8577671) linkages) were developed. These compounds proved to be more specific for the active site compared to pyridoxal phosphate alone. Incubation with these analogs led to enzyme inactivation, which could be prevented by the coenzyme NADH, confirming that the modification occurs at or near the NADH binding site. The modification by adenosine diphosphopyridoxal led to a parallel loss of NADH affinity and enzyme activity, indicating a specific labeling of the active site lysyl residue(s).

| Enzyme | Analog Used | Key Findings |

| Rabbit Muscle Lactate Dehydrogenase | Adenosine diphosphopyridoxal | Inactivation is protected by NADH. Modification leads to a parallel decrease in affinity for NADH and enzymatic activity. |

| Rabbit Muscle Lactate Dehydrogenase | Adenosine triphosphopyridoxal | Inactivation is protected by NADH. |

| Rabbit Muscle Lactate Dehydrogenase | Adenosine tetraphosphopyridoxal | Inactivation is protected by NADH. |

Molecular Interactions and Binding Site Analysis

Covalent Adduct Formation with Proteins: Schiff Base Chemistry

Guanosine (B1672433) diphosphopyridoxal functions by forming a stable, covalent bond with protein targets. This interaction is chemically classified as a Schiff base formation. A Schiff base is a compound containing a carbon-nitrogen double bond, which, in this context, is formed between the aldehyde group of the pyridoxal (B1214274) moiety of the molecule and a primary amino group on a protein, typically from a lysine (B10760008) residue. wikipedia.org This reaction is a two-step process that begins with the nucleophilic attack of the amine on the aldehyde, forming a hemiaminal intermediate, followed by dehydration to create the stable imine, or Schiff base. wikipedia.org The pyridoxal phosphate (B84403) (PLP) component of the molecule is a well-known coenzyme that frequently utilizes this chemistry in enzymatic reactions. wikipedia.orgfrontiersin.org

The reaction is often stabilized by subsequent reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄), which converts the double bond of the Schiff base into a stable single bond, permanently linking the guanosine diphosphopyridoxal to the protein. nih.gov This allows for the isolation and analysis of the modified protein or its fragments to identify the precise location of the binding site.

Determinants of Specificity for Lysine ε-Amino Groups

This compound demonstrates a marked specificity for the ε-amino group of lysine residues within or near the guanine (B1146940) nucleotide-binding sites of proteins. nih.govnih.gov This specificity arises from a combination of factors. Firstly, the molecule is designed as an analog of guanosine diphosphate (B83284) (GDP), allowing it to be recognized and non-covalently bound by the nucleotide-binding pocket of a target protein. This initial binding event positions the reactive pyridoxal group in close proximity to reactive residues within the site.

The ε-amino group of lysine is a potent nucleophile under physiological conditions and is frequently found in the active sites of enzymes. wikipedia.org The reactivity of the aldehyde group on the pyridoxal phosphate component is enhanced by the presence of the phosphate group, which can act as a catalyst for the Schiff base formation by serving as a proton donor and acceptor. researchgate.net

Studies using this compound and its triphosphate analog (GP3-PL) have successfully identified specific lysine residues in the nucleotide-binding sites of key proteins. For instance, in the oncogenic protein p21(ras), Lys-16 was identified as the specific site of modification. nih.gov Similarly, in elongation factor 1-alpha (eEF-1α) from Artemia, Lys-63 was specifically labeled by the reagent. nih.gov The specificity of this labeling is confirmed by protection experiments, where the presence of an excess of the natural nucleotide (like GDP or GTP) prevents the modification by competing for the same binding site. nih.gov

| Protein | Labeled Lysine Residue | Reference |

| v-Ha-ras p21 | Lys-16 | nih.gov |

| Elongation factor 1-alpha (Artemia) | Lys-63 | nih.gov |

Structural Analysis of Nucleotide Binding Pockets

The binding pockets for guanine nucleotides are highly conserved structural motifs across a wide range of proteins, including G-proteins and elongation factors. annualreviews.org These pockets are typically composed of several loops that connect beta-strands with alpha-helices. annualreviews.org A common feature is the P-loop (phosphate-binding loop), which is responsible for interacting with the phosphate groups of the nucleotide. rsc.org Structural analyses, often aided by affinity labels like this compound, reveal the precise architecture of these sites. The binding of guanine is stabilized through a network of hydrogen bonds and other non-bonded interactions with specific amino acid residues. mdpi.com

Spatial Relationships with Substrate Phosphate Moieties

The phosphate groups of a bound nucleotide play a critical role in its binding and in the function of the protein. The P-loop, a conserved glycine-rich sequence, typically forms a scaffold that interacts with the β- and γ-phosphate groups of GTP or the β-phosphate of GDP. rsc.orgnih.gov In the case of this compound, its diphosphate chain mimics that of GDP, allowing it to fit into this pocket. Studies on the ras p21 protein showed that the modification of Lys-16 by this compound suggests this residue is located very close to the β- or γ-phosphate group of the bound nucleotide. nih.gov This spatial proximity is crucial for the covalent reaction to occur. In many nucleotide-binding proteins, key lysine residues, along with serine and threonine, coordinate the phosphate groups and often a magnesium ion, which is essential for nucleotide hydrolysis. nih.gov The orientation of the phosphate groups within the binding pocket is critical; for instance, in many nucleotide kinases, the phosphate groups are oriented toward the catalytic residues. mdpi.com

Ligand-Induced Conformational Dynamics (based on related guanine nucleotides)

Guanine nucleotide-binding proteins function as molecular switches, cycling between "on" (GTP-bound) and "off" (GDP-bound) states. pnas.org This switch is driven by significant conformational changes induced by the binding of different nucleotides. The binding of GTP typically leads to a more rigid and "closed" conformation, which is the active state for downstream signaling. rsc.orgpnas.org Conversely, the GDP-bound and nucleotide-free (apo) forms are often more open and dynamic. pnas.org These conformational changes are most pronounced in regions known as "switch I" and "switch II," which are flexible loops that rearrange upon nucleotide exchange. rsc.org While this compound is used to label the inactive (GDP-like) state, the dynamics it represents are part of this larger cycle. The binding of any guanine nucleotide, including analogs, can stabilize the protein structure. nih.gov This ligand-induced stabilization and the associated conformational shifts are fundamental to the protein's biological function, regulating its interactions with other proteins, such as activators (GEFs) and deactivators (GAPs). nih.gov

Allosteric Regulation and Protein-Ligand Complex Stability (derived from guanine nucleotide studies)

The binding of a guanine nucleotide at the catalytic site can allosterically regulate protein function, meaning it can cause functional changes at distant sites on the protein. biorxiv.org This allosteric communication is essential for the function of G-proteins, where GTP binding not only activates the protein but also alters its affinity for effector proteins and regulatory molecules. nih.govpnas.org The stability of the protein-ligand complex is tightly linked to the protein's conformational state. For example, the GTP-bound state of a G-protein alpha subunit is very stable and tightly docked, which is necessary for it to mediate downstream signaling. pnas.org The GDP-bound state is also stable but represents the "off" conformation. Guanine nucleotide exchange factors (GEFs) work by binding to the G-protein and destabilizing the GDP-bound complex, facilitating the release of GDP and allowing GTP to bind. nih.gov Therefore, the binding of nucleotides like GDP (or its analog, this compound) is a key factor in maintaining the structural integrity and functional state of the protein. pnas.orgumich.edu

Structure-Activity Relationship Studies of this compound and Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a compound to determine which chemical features are essential for its biological activity. rsc.org For this compound, its effectiveness as an affinity label relies on its three key components: the guanosine moiety for specific recognition by the nucleotide-binding pocket, the diphosphate linker for correct positioning, and the reactive pyridoxal aldehyde for covalent modification.

Studies have been conducted on various analogs of guanine nucleotides to probe their interactions with target proteins. nih.govnih.gov For example, research on the ras p21 protein utilized both this compound (GP2-PL) and its corresponding triphosphate analog, guanosine triphosphopyridoxal (GP3-PL). nih.gov Both compounds were found to competitively inhibit GDP binding and covalently label the same residue, Lys-16, indicating that the binding pocket can accommodate both the di- and triphosphate forms of the analog. nih.gov The slightly higher inactivation achieved with GP3-PL suggests that the γ-phosphate may contribute to binding affinity or the reactivity of the complex. nih.gov Such studies are crucial for refining molecular probes and for understanding the precise requirements for ligand binding and protein function. rsc.org

Guanosine Diphosphopyridoxal As a Research Tool and Chemical Probe

Application in Enzyme Active Site Mapping and Characterization

The ability of guanosine (B1672433) diphosphopyridoxal to covalently modify specific amino acid residues within a nucleotide-binding pocket makes it a powerful probe for elucidating the structure and function of enzyme active sites. nih.govbiologists.com This technique, known as affinity labeling, provides direct evidence for the proximity of a particular residue to the bound nucleotide. nih.gov

Guanosine diphosphopyridoxal and its analogs have been instrumental in identifying key lysine (B10760008) residues within the active sites of various enzymes, confirming their role in substrate binding or catalysis. nih.govnih.gov The strategy involves incubating the target enzyme with GDP-pyridoxal, followed by reduction, which results in irreversible inactivation of the enzyme if the modified lysine is essential for function. Subsequent protein digestion and sequencing of the labeled peptide reveal the exact location of the critical residue. nih.gov

Research findings have demonstrated the utility of this approach across different enzyme families:

Ras Oncogene Product p21: Treatment of the v-rasH p21 protein with this compound (GP2-PL) and its triphosphate counterpart (GP3-PL) led to the specific labeling of Lys-16. nih.gov This modification competitively inhibited the binding of [3H]GDP and resulted in a significant loss of nucleotide-binding activity, which was preventable by the addition of excess GDP. nih.gov These results strongly suggest that Lys-16 is located within the guanine (B1146940) nucleotide-binding site, in close proximity to the β- or γ-phosphate group of the nucleotide. nih.gov

Elongation Factor EF-1 alpha: In the elongation factor EF-1 alpha from Artemia, this compound was used to specifically modify a single lysine residue, Lys-63. nih.gov This finding indicated that Lys-63 is in direct contact with the reactive portion of the guanine nucleotide analog within the protein's nucleotide-binding domain. nih.gov

Phosphomannose Isomerase-Guanosine 5′-diphospho-D-mannose Pyrophosphorylase (PMI-GMP): In the bifunctional enzyme from Pseudomonas aeruginosa, site-directed mutagenesis studies, complemented by the understanding of active site architecture from labeling studies, identified Lys-175 as crucial for binding the substrate D-mannose 1-phosphate. universityofgalway.ie

F1-ATPase: Analogs such as adenosine (B11128) diphosphopyridoxal have been used to label lysine residues in the glycine-rich sequence of nucleotide-binding proteins like F1-ATPase, highlighting the utility of pyridoxal (B1214274) derivatives in probing ATP-binding sites as well. biologists.com

Table 1: Enzymes and Critical Residues Identified Using this compound and Analogs

| Enzyme | Identified Residue | Significance | Reference(s) |

|---|---|---|---|

| Ras Oncogene Product p21 | Lys-16 | Located in the guanine nucleotide binding site near the phosphate (B84403) group. | nih.gov |

| Elongation Factor EF-1 alpha | Lys-63 | In close contact with the reactive part of the guanine nucleotide. | nih.gov |

| F1-ATPase (E. coli) | Lys-201 (α-subunit), Lys-155 (β-subunit) | Located in nucleotide-binding sites; modification inhibits activity. | biologists.com |

| Phosphomannose Isomerase-GMP | Lys-175 | Primarily involved in binding the substrate D-mannose 1-phosphate. | universityofgalway.ie |

By pinpointing the location of specific amino acids, this compound helps researchers construct a more detailed map of the nucleotide-binding domain's three-dimensional structure. nih.govnih.gov The guanine nucleotide-binding domain of proteins like Ras p21 and elongation factor EF-Tu features a common topological arrangement of secondary structure elements, including a central β-sheet and surrounding α-helices. nih.govebi.ac.uk

The identification of a lysine residue, such as Lys-16 in p21, as a point of covalent attachment for GDP-pyridoxal provides a crucial spatial constraint for modeling the protein-nucleotide complex. nih.govnih.gov It establishes that this part of the polypeptide chain folds to form the phosphate-binding loop (P-loop or Walker A motif), a conserved sequence (GxxxxGKT/S) that interacts with the phosphate groups of the bound nucleotide. biologists.comebi.ac.uk This information, combined with data from X-ray crystallography, allows for a precise understanding of the interactions between the protein and the guanine nucleotide, and the conformational state of the active site. nih.govnih.gov

Utility in Probing G-Protein Signaling Pathways

Heterotrimeric G-proteins are crucial molecular switches in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. wikipedia.orgnih.gov this compound is a valuable tool for studying the mechanisms that govern this cycle. ontosight.ai

G-protein activation is initiated when a G-protein-coupled receptor (GPCR), activated by an external signal, acts as a guanine nucleotide exchange factor (GEF). wikipedia.orgnih.gov The GPCR facilitates the release of GDP from the Gα subunit, allowing the more abundant GTP to bind, which in turn causes the dissociation of the Gα-GTP unit from the Gβγ dimer, leading to downstream signaling. nih.govnih.gov

This compound serves as a potent inhibitor of this process. ontosight.ai By forming a stable, covalent bond with a lysine residue in the GDP-binding pocket, it can effectively lock the G-protein in its inactive conformation. This "trapped" state prevents the GDP-GTP exchange, thereby inhibiting G-protein activation and blocking the entire downstream signaling cascade. ontosight.ai Researchers can use this inhibitory property to:

Study the consequences of blocking a specific G-protein pathway.

Isolate and characterize the inactive G-protein complex.

Investigate the structural changes that occur upon nucleotide exchange by comparing the native inactive state with the GDP-pyridoxal-modified state.

The deactivation of G-proteins occurs through the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, a process often accelerated by GTPase-activating proteins (GAPs). nih.gov While GDP-pyridoxal is primarily used to probe the inactive state, understanding the binding interactions it reveals is crucial for a complete picture of the conformational changes that occur throughout the entire activation-deactivation cycle.

Design and Synthesis of Advanced this compound Derivatives

The fundamental structure of this compound can be modified to create more advanced chemical probes with tailored properties. The development of these derivatives aims to enhance their utility in studying complex biological systems.

The synthesis of analogs of this compound allows for the fine-tuning of its chemical characteristics. nih.gov For example, guanosine triphosphopyridoxal (GP3-PL) has been synthesized and used alongside the diphosphate (B83284) version to probe the nucleotide-binding site of the Ras p21 protein. nih.gov The use of both analogs helped to confirm that the modified Lys-16 residue is situated close to where the β- and γ-phosphates would reside, providing more detailed spatial information. nih.gov

The principles for creating advanced derivatives often involve modifications at several key positions:

The Guanine Base: Alterations to the guanine moiety can change the binding affinity and specificity for different classes of guanine nucleotide-binding proteins.

The Ribose Sugar: Modifications to the ribose, such as the synthesis of 2'-O-alkylguanosine derivatives, can improve stability or introduce new functionalities. rsc.org The synthesis of deoxyguanosine phosphoramidites with tethers allows for site-specific cross-linking to other molecules. nih.gov

The Pyridoxal Group: The pyridoxal component can be replaced with other reactive groups or attached to reporter tags, such as fluorescent markers or biotin (B1667282). This creates probes that can be used for applications beyond simple inactivation, including fluorescence microscopy or affinity purification of the target protein. A chemical proteomic strategy using functionalized pyridoxal mimics with alkyne or azide (B81097) tags has been developed to identify the full range of PLP-dependent enzymes in a cell. tum.de

These synthetic strategies expand the toolkit available to researchers, enabling the design of sophisticated molecular probes to dissect complex biological processes with greater precision.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | GDP-pyridoxal, GP2-PL |

| Guanosine diphosphate | GDP |

| Guanosine triphosphate | GTP |

| Guanosine triphosphopyridoxal | GP3-PL |

| Adenosine diphosphopyridoxal | |

| Sodium borohydride (B1222165) | |

| D-mannose 1-phosphate | |

| Adenosine triphosphate | ATP |

| Pyridoxal | |

| Alkyne | |

| Azide |

Application of Photoaffinity and Fluorescent Labels in Complex Systems (related pyridoxal nucleotides)

The study of intricate biological systems, such as those involving G-protein signaling and other nucleotide-dependent enzymatic processes, necessitates the use of sophisticated molecular tools. This compound and its related pyridoxal-nucleotide analogs serve as powerful chemical probes for elucidating the structure, function, and dynamics of these complex systems. Their utility stems from the dual nature of their structure: the guanosine diphosphate moiety provides specificity for nucleotide-binding sites, while the pyridoxal group can act as a reactive chemical label or a fluorescent reporter.

Photoaffinity labeling is a powerful technique to identify and map ligand-binding sites within proteins. This method utilizes a photoreactive group on a ligand that, upon irradiation with light, forms a highly reactive intermediate that covalently bonds to nearby amino acid residues in the binding pocket. While direct photoaffinity labeling studies utilizing this compound are not extensively documented in publicly available research, the principles can be understood through studies of its components and closely related analogs.

Pyridoxal 5'-phosphate (PLP) itself has been employed as an affinity label for the guanine nucleotide-binding site of transducin, a key G-protein in the visual signal transduction cascade. nih.gov In these studies, PLP was found to inhibit the binding of GTP and its analogs to transducin in a concentration-dependent manner. nih.gov Covalent incorporation of PLP into the α- and β-subunits of transducin was achieved by reduction with sodium borohydride, and this labeling was significantly reduced in the presence of GTP, indicating that PLP specifically targets the nucleotide-binding site. nih.gov This suggests that the pyridoxal moiety of this compound could similarly be used to covalently modify guanine nucleotide-binding proteins.

Furthermore, adenosine polyphosphopyridoxal derivatives, such as adenosine tetraphosphopyridoxal (AP4-PL), have been successfully used as affinity labels. For example, AP4-PL inactivates pyridoxal kinase by covalently modifying a specific lysine residue within the ATP-binding site. nih.gov This demonstrates the general applicability of pyridoxal-nucleotide conjugates in probing the architecture of nucleotide-binding domains.

The inherent fluorescence of the pyridoxal group and the development of fluorescently modified guanine nucleotides have provided another avenue for investigating complex biological systems. These fluorescent probes allow for real-time monitoring of ligand binding, conformational changes in proteins, and the kinetics of enzymatic reactions.

The fluorescence of pyridoxal and its derivatives is sensitive to the polarity of their environment. acs.org This property is exploited when studying protein-ligand interactions. For instance, the binding of a pyridoxal-containing compound to a protein's binding pocket often results in a change in fluorescence intensity or a shift in the emission maximum, providing a measurable signal for the binding event.

The table below summarizes key findings from studies using fluorescent guanine nucleotide analogs to probe complex protein systems.

| Probe | Protein System | Key Findings | Reference |

| BODIPY FL GTPγS | Gαs subunit of G-protein | High binding affinity; used to evaluate GTP binding in fluorescence and fluorescence anisotropy assays. | researchgate.net |

| MANT-GTP/MANT-GMPPNP | G-proteins | Blue-fluorescent analogs used for protein-binding studies. | thermofisher.com |

| BODIPY FL GTP | G-proteins | Green-fluorescent GTP analog for studying G-protein interactions. | thermofisher.com |

These studies with related fluorescent pyridoxal nucleotides and guanine nucleotide analogs provide a strong basis for the potential application of this compound as a dual-purpose chemical probe, combining affinity labeling capabilities with the potential for fluorescent detection to unravel the complexities of nucleotide-dependent cellular processes.

Advanced Research Methodologies and Techniques

Spectroscopic Approaches for Interaction and Structural Studiesmdpi.comaps.orgmdpi.comrsc.org

Spectroscopy encompasses a range of techniques that measure the interaction of electromagnetic radiation with a sample to obtain information about its structure and dynamics. These methods are invaluable for studying molecular interactions in solution, providing data that is complementary to static, solid-state methods like X-ray crystallography. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain atomic-level information on the structure, dynamics, and interactions of molecules in solution. researchgate.net For guanosine (B1672433) nucleotides and their derivatives, NMR can reveal detailed insights into their conformation and how it changes upon binding to a protein. cambridge.orgnih.gov Techniques such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) and relaxation studies (measuring T1, T2, and heteronuclear NOE) are employed to monitor the chemical environment and backbone dynamics of a protein on a per-residue basis. nih.gov

Table 1: Representative NMR Relaxation Data for a Guanosine Nucleotide-Binding Protein (STAS Domain) Data adapted from studies on the Rv1739c STAS domain, illustrating the effect of nucleotide binding on protein dynamics. nih.gov

| Parameter | Apo STAS Domain | STAS Domain + GTP | STAS Domain + GDP | Significance |

| τm (Overall Rotational Correlation Time) | 9.55 ns | 10.48 ns | 13.25 ns | Indicates nucleotide-induced conformational changes and complex formation. |

| Average R1 (Longitudinal Relaxation Rate) | 1.69 s⁻¹ | 1.54 s⁻¹ | 1.25 s⁻¹ | Reflects changes in fast (picosecond-nanosecond) internal motions. |

| Average R2 (Transverse Relaxation Rate) | 12.33 s⁻¹ | 14.19 s⁻¹ | 16.29 s⁻¹ | Sensitive to slower (microsecond-millisecond) conformational exchange processes. |

| Average {1H}-15N NOE | 0.61 | 0.69 | 0.73 | Measures the degree of backbone rigidity; higher values indicate less flexibility. |

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein binding equilibria and kinetics. researchgate.net Interactions involving guanine (B1146940) nucleotides can be monitored in two primary ways: by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding, or by using fluorescently labeled nucleotide analogs. springernature.comnih.gov

When a ligand like Guanosine diphosphopyridoxal binds, it may quench the protein's intrinsic tryptophan fluorescence or cause a shift in the emission wavelength, providing information about the binding event and changes in the local environment of the tryptophan residues. researchgate.net Alternatively, analogs such as N-methyl-3'-O-anthranoyl (MANT) guanine nucleotides serve as environmentally sensitive fluorescent probes. nih.gov The fluorescence intensity and emission spectrum of these MANT-nucleotides often change significantly upon binding to a protein, indicating a change from a polar aqueous environment to a more nonpolar environment within the protein's binding pocket. nih.gov This approach allows for the real-time measurement of binding and dissociation rates, providing key kinetic parameters for the interaction. nih.govnih.gov

Table 2: Kinetic Parameters from Fluorescence Studies of MANT-Guanine Nucleotide Binding to G-proteins Data based on findings for MANT-GTP/GDP interactions with G(o) proteins, illustrating the type of data obtainable. nih.gov

| Ligand | Parameter | Value | Condition | Significance |

| MANT-GDP | Dissociation t₁/₂ | 1.7 s | - | Measures the stability of the ligand-protein complex. |

| GDP (unlabeled) | Dissociation t₁/₂ | 120 s | - | Provides a baseline for comparison with the fluorescent analog. |

| MANT-GTPγS | Binding Rate | Slow | Basal | Characterizes the association kinetics. |

| MANT-GTPγS | Binding Rate | ~4-fold faster | + Mastoparan | Shows the effect of an activator on binding kinetics. |

| MANT-GTP | Hydrolysis | Observed | - | The fluorescence signal can track enzymatic processing of the ligand. |

X-ray Crystallography for High-Resolution Structural Determinationmpg.despringernature.comrcsb.org

X-ray crystallography is the most powerful and widely used technique for determining the three-dimensional structure of molecules at atomic resolution. mpg.despringernature.com It provides a static snapshot of a molecule, revealing the precise spatial arrangement of its atoms and the nature of its interactions with other molecules. The process involves growing well-ordered crystals of the target molecule or complex and then diffracting X-rays off the crystal lattice. mpg.de Analysis of the resulting diffraction pattern allows for the calculation of an electron density map, into which a detailed atomic model can be built and refined. springernature.com This method is responsible for the vast majority of protein structures deposited in the Protein Data Bank (PDB). rcsb.org

To understand how this compound interacts with a target protein, X-ray crystallography can be used to determine the structure of the protein-ligand complex. This is typically achieved by co-crystallizing the protein with the compound or by soaking pre-grown protein crystals in a solution containing the compound. researchgate.net The resulting structure provides invaluable insights, including:

The precise orientation and conformation of this compound within the binding site.

Identification of the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the guanosine and pyridoxal (B1214274) moieties of the ligand.

Visualization of any conformational changes the protein undergoes to accommodate the ligand. nih.gov

For instance, a crystal structure of a yeast hypothetical protein in complex with pyridoxal-5'-phosphate and a guanosine diphosphate (B83284) analog (5'-guanosine-diphosphate-monothiophosphate) has been solved, demonstrating the feasibility of structurally characterizing such ternary complexes. pdbj.org This type of structural data is fundamental for understanding the basis of molecular recognition and for guiding further studies, such as site-directed mutagenesis, to validate the roles of key interacting residues.

Table 3: Representative X-ray Crystallographic Data for a Protein-Ligand Complex Data from a relevant structure (PDB ID: 1W8J) involving Pyridoxal-5'-Phosphate and a Guanosine Diphosphate analog. pdbj.org

| Parameter | Value | Description |

| Resolution | 2.40 Å | A measure of the level of detail resolved in the electron density map. |

| Space Group | P 21 21 21 | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c) | 71.7 Å, 76.5 Å, 80.2 Å | The dimensions of the repeating unit of the crystal. |

| R-work / R-free | 0.208 / 0.264 | Statistical indicators of the quality of the fit between the atomic model and the experimental data. |

| Ligands Present | Pyridoxal-5'-Phosphate, 5'-Guanosine-Diphosphate-Monothiophosphate | The small molecules bound to the protein in the determined structure. |

Site-Directed Mutagenesis for Functional Residue Validationfrontiersin.orgnih.govneb.com

While X-ray crystallography can identify residues that are in close proximity to a bound ligand, it does not directly prove their functional importance. nih.gov Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to a DNA sequence, resulting in a modified protein where one or more amino acids have been replaced. neb.comtiangen.com This method is essential for functionally validating the roles of the amino acid residues identified in structural studies. frontiersin.org

To validate a proposed binding site for this compound, a researcher would mutate the genes for residues suspected of interacting with the ligand, often replacing them with a small, non-interacting amino acid like alanine. The mutant protein is then expressed, purified, and its interaction with this compound is re-evaluated using functional assays, such as enzymatic kinetic analysis or fluorescence spectroscopy. A significant decrease in binding affinity or a reduction in the rate of covalent modification by the reactive pyridoxal group would confirm the functional importance of the mutated residue in the interaction. nih.govnih.gov

Table 4: Hypothetical Site-Directed Mutagenesis Results for Validating a Binding Site Illustrative data showing how mutagenesis can validate the role of specific residues in inhibitor binding.

| Protein Variant | Mutation | k_inact / K_I (M⁻¹s⁻¹) | Fold Change vs. Wild Type | Conclusion |

| Wild Type (WT) | None | 15,000 | 1.0 | Baseline inactivation efficiency. |

| Mutant 1 | Lys75 -> Ala | 120 | 125-fold decrease | Lys75 is critical for binding/reactivity. |

| Mutant 2 | Arg120 -> Ala | 950 | 15.8-fold decrease | Arg120 plays a significant role in the interaction. |

| Mutant 3 | Tyr210 -> Phe | 14,500 | 1.03-fold decrease | The hydroxyl group of Tyr210 is not essential. |

| Mutant 4 | Ser150 -> Ala | 7,800 | 1.9-fold decrease | Ser150 contributes moderately to the interaction. |

Enzymatic Kinetic Analysis of Inactivation and Binding Parameterswikipedia.orgbmglabtech.comresearchgate.net

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org This analysis is fundamental for characterizing the interaction between an enzyme and a molecule that modulates its activity, such as an inhibitor. Given that this compound contains a reactive pyridoxal phosphate (B84403) moiety, it is likely to act as a covalent, irreversible inhibitor or affinity label for a guanosine nucleotide-binding site. dntb.gov.ua Kinetic analysis is therefore essential to quantify its potency and mechanism of action.

The study of such an inhibitor involves measuring the rate of enzyme activity loss over time in the presence of different concentrations of the compound. nih.govnih.gov This allows for the determination of key kinetic parameters. For a simple competitive inhibitor, the inhibition constant (Ki) is determined, which represents the dissociation constant of the enzyme-inhibitor complex. nih.gov For an irreversible inhibitor, the analysis yields the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). nih.gov These parameters provide a quantitative measure of the inhibitor's effectiveness and are crucial for comparing the potency of different compounds. When product inhibition occurs, more complex integrated Michaelis-Menten equations may be required for accurate analysis. mdpi.com

Table 5: Key Parameters Determined from Enzymatic Kinetic Analysis A summary of typical constants measured in enzyme kinetics to characterize substrate turnover and inhibition. bmglabtech.comnih.gov

| Parameter | Symbol | Description |

| Michaelis Constant | Kₘ | The substrate concentration at which the reaction rate is half of Vmax. It often reflects the affinity of the enzyme for its substrate. |

| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Competitive Inhibition Constant | Kᵢ | The dissociation constant for the binding of a competitive inhibitor to the free enzyme. A lower Kᵢ indicates a more potent inhibitor. |

| Inactivation Rate Constant | k_inact | The first-order rate constant for the irreversible inactivation of the enzyme by a covalent inhibitor at saturating concentrations. |

| Apparent Affinity of Irreversible Inhibitor | K_I | For an irreversible inhibitor, it is the concentration of the inhibitor that gives a half-maximal rate of inactivation. |

Computational Modeling and Simulation Techniques

This compound (GP2-PL) is a specialized chemical probe used in biochemistry, created from the covalent linkage of guanosine diphosphate (GDP) and pyridoxal (PL). ontosight.ai Its primary utility lies in affinity labeling, a technique to identify and map the binding sites of proteins, particularly those that interact with guanine nucleotides. nih.govnih.gov The pyridoxal component of the molecule can form a Schiff base with the epsilon-amino group of a lysine (B10760008) residue within the binding pocket, which can then be stabilized by reduction, creating a permanent covalent bond. nih.gov This process effectively "tags" the residue, allowing for its identification.

While the application of this compound is rooted in experimental biochemistry, computational modeling and simulation techniques provide indispensable tools for understanding its interactions at a molecular level. These in silico methods allow researchers to visualize and analyze the binding process in atomic detail, predict the stability of the ligand-protein complex, and guide the development of new molecular probes. Computational approaches can rationalize experimental findings, such as the specific labeling of lysine residues, and offer a predictive framework for designing novel analogs with tailored properties.

Molecular Docking and Dynamics Simulations of Nucleotide-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interaction between a ligand, such as this compound, and its protein target. These techniques provide insights into the binding mode, stability, and dynamic behavior of the resulting complex, complementing experimental data from affinity labeling studies.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking simulations can be used to model how the molecule fits into the guanine nucleotide-binding pocket of a target protein. The simulation software samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. This process can identify the most likely binding pose and the key interactions—such as hydrogen bonds, and electrostatic and hydrophobic interactions—that stabilize the complex. Crucially, for a reactive molecule like this compound, docking can help rationalize why a specific lysine residue is targeted for covalent modification by showing its proximity to the reactive pyridoxal aldehyde group in the predicted binding pose.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses them to predict their movements over a set period, typically nanoseconds to microseconds. This allows researchers to assess the stability of the predicted binding mode and observe conformational changes in both the ligand and the protein upon binding. MD simulations can reveal the flexibility of the active site, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies. For the this compound-protein complex, MD can simulate the dynamic process leading up to the covalent bond formation with a target lysine residue.

Experimental affinity labeling studies have successfully used this compound to identify key lysine residues in the nucleotide-binding sites of important proteins. These experimental findings serve as crucial validation points for computational models.

| Target Protein | Labeled Residue | Significance of Finding | Reference |

|---|---|---|---|

| v-rasH p21 Oncogene Product | Lysine-16 | Identified Lys-16 as being located within the guanine nucleotide-binding site, in close proximity to the β-phosphate group of the bound nucleotide. nih.gov | nih.gov |

| Elongation Factor 1-alpha (EF-1α) | Lysine-63 | Demonstrated that Lys-63 is in close contact with the reactive diphosphate portion of the guanine nucleotide analog within the binding domain. nih.gov | nih.gov |

Structure-Based Rational Design of this compound Analogs

Structure-based rational design is a computational strategy used to develop new molecules with improved or novel properties by leveraging the three-dimensional structural information of the biological target. Starting with the known structure of a protein-ligand complex, or a robust computational model, researchers can systematically modify the ligand's chemical structure to enhance its characteristics, such as binding affinity, selectivity, or reactivity.

The process for designing analogs of this compound would begin with a high-resolution crystal structure or a validated homology model of a target G-protein. Using this structural data, computational software can be employed to visualize the binding pocket and identify opportunities for modification. For instance, unoccupied pockets near the bound ligand could be filled by adding new functional groups to the analog, potentially forming additional stabilizing interactions and increasing affinity.

Key strategies for designing this compound analogs include:

Modification of the Pyridoxal Moiety: The reactivity of the aldehyde group could be tuned by introducing electron-withdrawing or electron-donating groups to the pyridine (B92270) ring, making the analog more or less reactive towards lysine residues. This could be used to design probes with higher specificity for certain proteins.

Alteration of the Guanosine Base: The guanine portion of the molecule could be modified to introduce new interactions with the protein's recognition site. This could improve binding selectivity for a specific G-protein over others.

Changing the Diphosphate Linker: The length and flexibility of the phosphate chain could be altered to change the positioning of the pyridoxal group within the active site, potentially enabling it to reach and label different lysine residues.

Each proposed modification is evaluated in silico using molecular docking and MD simulations to predict its effect on binding and stability before undertaking chemical synthesis. This iterative cycle of computational design and prediction significantly streamlines the development of new, more effective chemical probes for studying nucleotide-binding proteins.

| Parent Compound | Target Protein Example | Design Goal | Proposed Modification Strategy | Predicted Outcome (via Simulation) |

|---|---|---|---|---|

| This compound (GP2-PL) | Ras p21 | Increase binding affinity and selectivity. | Add a functional group to the guanine ring to exploit an unused hydrophobic pocket adjacent to the binding site. | Docking and free energy calculations predict a more favorable binding energy and a stable complex in MD simulations. |

| This compound (GP2-PL) | EF-1α | Alter the reactive target from Lys-63 to a different nearby residue. | Extend the phosphate linker by one phosphate group to create Guanosine triphosphopyridoxal (GP3-PL). | New docking pose and MD simulations show the pyridoxal aldehyde is positioned closer to an alternative nucleophilic residue. |

| This compound (GP2-PL) | A specific G-protein isoform | Decrease reactivity for use as a reversible, competitive inhibitor. | Reduce the aldehyde on the pyridoxal moiety to an alcohol, creating a non-reactive pyridoxine (B80251) analog. | The molecule is predicted to bind reversibly in the active site without forming a covalent bond, acting as a standard inhibitor. |

Future Directions and Emerging Avenues in Guanosine Diphosphopyridoxal Research

Discovery of Novel Enzyme Targets and Biological Processes

The primary application of Guanosine (B1672433) diphosphopyridoxal lies in its potential as an affinity label to identify and characterize novel guanosine nucleotide-binding proteins. GTPases act as molecular switches in a multitude of fundamental cellular processes by cycling between an active GTP-bound state and an inactive GDP-bound state. tandfonline.com The Guanosine diphosphopyridoxal probe, by mimicking the GDP-bound state, can target the nucleotide-binding pocket of these enzymes.

Upon binding, the pyridoxal (B1214274) phosphate (B84403) component can react with a nearby nucleophilic residue, typically a lysine (B10760008), to form a stable covalent bond, thus "trapping" the enzyme. nih.govlibretexts.org This strategy allows for the identification of previously unknown or uncharacterized GTPases and other proteins that may possess cryptic or non-canonical guanosine nucleotide-binding sites.

Key biological processes regulated by these target proteins are extensive and include:

Signal Transduction: Heterotrimeric G proteins and small GTPases of the Ras superfamily are central to relaying signals from cell surface receptors to intracellular effectors. tandfonline.comspringernature.com

Protein Biosynthesis: Translation elongation factors, a class of GTPases, are crucial for the accuracy and efficiency of protein synthesis at the ribosome. plos.org

Cytoskeletal Regulation: The Rho family of GTPases orchestrates the dynamics of the actin cytoskeleton, influencing cell shape, migration, and division. nih.gov

Vesicular Transport: Rab and Arf family GTPases are master regulators of membrane trafficking, controlling the budding, movement, and fusion of vesicles. nih.gov

By identifying the proteins that are covalently modified by this compound, researchers can uncover new players in these critical pathways and investigate their roles in both normal physiology and disease.

| Potential Enzyme Target Superfamily | Key Families | Governed Biological Processes |

| GTP-Binding Proteins (GTPases) | Ras, Rho, Rab, Ran, Arf | Signal transduction, cytoskeletal dynamics, vesicle trafficking, nuclear transport |

| Heterotrimeric G Proteins | Signal transduction from G protein-coupled receptors (GPCRs) | |

| Translation Factors (e.g., EF-Tu) | Protein biosynthesis |

Innovations in Chemical Probe Design and Affinity Labeling Technologies

This compound is an exemplar of an affinity labeling agent, a class of molecules that possesses both a recognition element (the guanosine diphosphate) and a reactive group (the pyridoxal phosphate). nih.gov The pyridoxal phosphate moiety reacts with lysine residues within the binding site to form a Schiff base, which can be permanently stabilized by reduction with an agent like sodium borohydride (B1222165). researchgate.net

Future innovations in this area will focus on enhancing the probe's utility and specificity. This includes the synthesis of analogs with modified properties. For instance, incorporating a "clickable" alkyne or azide (B81097) group into the probe's structure would enable bio-orthogonal chemistry. researchgate.netnih.gov This would allow for the attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and enrichment of labeled proteins from complex cellular lysates. researchgate.netresearchgate.net

Furthermore, the design of trifunctional probes is an emerging avenue. Such probes could contain:

A targeting group (Guanosine diphosphate).

A reactive group for covalent modification (Pyridoxal phosphate).

A reporter/enrichment tag (e.g., alkyne or diazirine). nih.gov

These advanced probes would streamline the identification of target proteins and facilitate more sophisticated downstream analyses, such as localizing the target proteins within the cell or quantifying their abundance under different conditions.

| Probe Component | Function | Example Moiety |

| Targeting Group | Binds specifically to the active site of the target enzyme class. | Guanosine Diphosphate (B83284) |

| Reactive Group | Forms a stable, covalent bond with a residue in the active site. | Pyridoxal Phosphate |

| Reporter/Enrichment Tag | Enables detection, visualization, and/or purification of the labeled protein. | Alkyne, Azide, Biotin |

Integration with Systems Biology and Proteomics Approaches

The true power of this compound is realized when its use is coupled with modern, high-throughput analytical techniques like mass spectrometry-based proteomics. This integration allows for a systems-level investigation of the guanosine nucleotide-binding proteome. The general workflow involves treating a cell lysate or even intact cells with the probe, followed by proteolytic digestion of the entire protein mixture. nih.govmdpi.com

The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The covalent modification by this compound leaves a specific mass signature on the target peptide, allowing for its unambiguous identification. Advanced mass spectrometry techniques, such as multistage activation, can further enhance the localization and identification of these modified peptides. nih.gov

To improve the detection of often low-abundance targets, enrichment strategies are crucial. The phosphate group inherent in the probe's structure allows for enrichment using techniques like Immobilized Metal Ion Affinity Chromatography (IMAC). nih.gov If the probe is designed with a biotin tag, streptavidin affinity chromatography can be used for highly efficient purification of the labeled proteins or peptides prior to MS analysis. mdpi.com This chemoproteomic approach provides a global snapshot of the proteins that interact with the probe, offering insights into the cellular response to various stimuli or the altered protein activities in disease states. researchgate.net

Computational Predictions and Rational Design of Next-Generation Molecular Tools

Computational chemistry and molecular modeling are indispensable tools for accelerating the development of next-generation probes based on the this compound scaffold. The availability of numerous high-resolution crystal structures of GTPases in complex with GDP or GTP analogs provides a solid foundation for structure-based design. plos.orgnih.gov

Molecular docking simulations can be employed to predict how this compound or its virtual analogs will bind to the active sites of known or putative target proteins. oup.comnih.gov These simulations can estimate binding affinities and identify the key interactions—such as hydrogen bonds and cation-π interactions—that stabilize the probe within the binding pocket. researchgate.netmdpi.com This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be effective and specific.

This rational design process can be used to:

Optimize Affinity and Selectivity: By computationally modeling modifications to the guanine (B1146940) base or ribose sugar, analogs can be designed with enhanced binding affinity for a specific GTPase or a particular subfamily of GTPases. tandfonline.com

Improve Reactivity: The linker connecting the guanosine and pyridoxal moieties can be altered to better position the reactive aldehyde group for covalent modification of a target lysine residue.

Develop Selective Inhibitors: Beyond their use as probes, these computational models can guide the design of molecules that act as potent and selective inhibitors for therapeutic applications, by optimizing for binding without the covalent reaction. tandfonline.com

This iterative cycle of computational design, chemical synthesis, and experimental validation significantly streamlines the discovery of novel molecular tools for studying the complex biology of GTP-binding proteins. acs.org

Q & A

Q. What are the established methods for synthesizing guanosine diphosphopyridoxal and characterizing its purity?

this compound is synthesized by chemically linking pyridoxal phosphate to adenosine diphosphate (ADP) via a pyrophosphate bond. Key steps include:

- Chemical coupling : Use of reactive intermediates (e.g., carbodiimides) to activate phosphate groups for bond formation .

- Purification : Affinity chromatography (e.g., Blue Toyopearl) to isolate the compound based on NADH-binding specificity .

- Purity assessment : UV-Vis spectroscopy (absorbance at 325–390 nm for pyridoxal derivatives) and stoichiometric analysis of borohydride-reduced adducts .

Q. How can researchers confirm the specificity of this compound for lysine residues in enzyme active sites?

Methodological approaches include:

- Kinetic inactivation assays : Incubate the enzyme (e.g., lactate dehydrogenase) with this compound and measure activity loss over time. NADH should protect the enzyme if the modification targets the active site .

- Stoichiometric binding analysis : Compare molar ratios of reagent-bound enzyme subunits to residual activity. A 1:1 ratio confirms site-specific modification .

- Competitive inhibition : Use pyridoxal phosphate as a control; this compound should show higher specificity due to its extended ADP moiety .

Q. What spectroscopic techniques are optimal for tracking this compound-enzyme interactions?

- Fluorescence spectroscopy : Monitor changes in pyridoxal’s intrinsic fluorescence (excitation 325 nm, emission 390 nm) upon binding to lysine residues .

- Circular dichroism (CD) : Detect conformational shifts in the enzyme’s secondary structure post-modification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in enzyme inactivation data caused by this compound?

Contradictions may arise due to variable reagent binding or enzyme isoforms. Strategies include:

- Heterogeneity analysis : Use affinity chromatography (Blue Toyopearl) to separate enzyme species with distinct modification levels and compare their NADH-binding affinities and activities .

- Cross-validation : Pair kinetic inactivation data with structural techniques (e.g., X-ray crystallography) to map modification sites .

- Statistical rigor : Replicate experiments ≥3 times and apply ANOVA to assess significance of inactivation differences .

Q. What methodologies are recommended for analyzing conflicting data on this compound’s role in cellular signaling pathways?

- Comparative literature review : Align findings with prior studies on related compounds (e.g., adenosine diphosphopyridoxal) to identify conserved mechanisms .

- Dose-response assays : Test varying concentrations of this compound to distinguish specific effects from off-target interactions .

- Pathway inhibition : Use GTP cyclohydrolase inhibitors to isolate this compound’s contribution to pteridine synthesis .

Q. How can researchers optimize experimental designs to assess this compound’s neuroprotective effects in vitro?

- Cell viability assays : Combine Hoechst/propidium iodide staining with fluorescence microscopy to quantify serum deprivation-induced apoptosis in neuronal PC12 cells .

- Control groups : Include untreated cells and cells treated with non-phosphorylated guanosine to isolate the ADP-pyridoxal moiety’s role .

- Time-course studies : Measure neuroprotection at 6, 12, and 24 hours to capture dynamic effects .

Methodological Frameworks for Data Interpretation

Q. What criteria should guide the statistical analysis of this compound modification studies?

- Data normalization : Express enzyme activity as a percentage of untreated controls to account for batch variability .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points in inactivation assays .

- Meta-analysis : Pool data from multiple studies to calculate weighted mean inactivation rates and confidence intervals .

Q. How can researchers align their findings with existing literature while addressing gaps in this compound research?

- Gap analysis : Use tools like PICO (Population, Intervention, Comparison, Outcome) to identify understudied areas (e.g., tissue-specific effects) .

- Cross-disciplinary synthesis : Incorporate insights from nucleotide metabolism and enzyme kinetics studies to propose novel hypotheses .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.